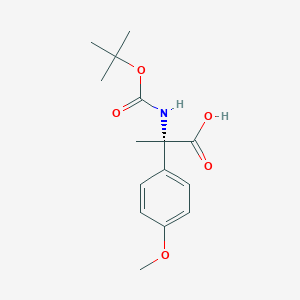

(S)-2-((tert-Butoxycarbonyl)amino)-2-(4-methoxyphenyl)propanoic acid

Description

(S)-2-((tert-Butoxycarbonyl)amino)-2-(4-methoxyphenyl)propanoic acid is a chiral compound widely used in organic synthesis and pharmaceutical research. The compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used to protect amine functionalities during chemical reactions. The presence of the methoxyphenyl group adds to its versatility in various synthetic applications.

Properties

Molecular Formula |

C15H21NO5 |

|---|---|

Molecular Weight |

295.33 g/mol |

IUPAC Name |

(2S)-2-(4-methoxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |

InChI |

InChI=1S/C15H21NO5/c1-14(2,3)21-13(19)16-15(4,12(17)18)10-6-8-11(20-5)9-7-10/h6-9H,1-5H3,(H,16,19)(H,17,18)/t15-/m0/s1 |

InChI Key |

VQPJFPCWXOIOFJ-HNNXBMFYSA-N |

Isomeric SMILES |

C[C@](C1=CC=C(C=C1)OC)(C(=O)O)NC(=O)OC(C)(C)C |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C)(C1=CC=C(C=C1)OC)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-((tert-Butoxycarbonyl)amino)-2-(4-methoxyphenyl)propanoic acid typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as (S)-2-amino-2-(4-methoxyphenyl)propanoic acid.

Protection of the Amine Group: The amine group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base like triethylamine. The reaction is carried out in an organic solvent such as dichloromethane at room temperature.

Purification: The product is purified using standard techniques like recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In industrial settings, the synthesis of this compound can be scaled up using flow microreactor systems. These systems offer advantages such as improved reaction efficiency, better control over reaction conditions, and enhanced safety .

Chemical Reactions Analysis

Types of Reactions

(S)-2-((tert-Butoxycarbonyl)amino)-2-(4-methoxyphenyl)propanoic acid undergoes various chemical reactions, including:

Substitution Reactions: The methoxy group can participate in nucleophilic aromatic substitution reactions under appropriate conditions.

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid (TFA), oxalyl chloride in methanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Deprotection: Removal of the Boc group yields the free amine derivative.

Substitution: Introduction of various substituents at the methoxy position.

Scientific Research Applications

(S)-2-((tert-Butoxycarbonyl)amino)-2-(4-methoxyphenyl)propanoic acid finds applications in several fields:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme-substrate interactions and protein modifications.

Medicine: Serves as a precursor in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of fine chemicals and specialty materials

Mechanism of Action

The mechanism of action of (S)-2-((tert-Butoxycarbonyl)amino)-2-(4-methoxyphenyl)propanoic acid primarily involves its role as a protecting group. The Boc group stabilizes the amine functionality, preventing unwanted side reactions during synthetic processes. Upon deprotection, the free amine can participate in subsequent reactions, facilitating the synthesis of target molecules .

Comparison with Similar Compounds

Similar Compounds

(S)-2-Amino-2-(4-methoxyphenyl)propanoic acid: Lacks the Boc protecting group, making it more reactive.

(S)-2-((tert-Butoxycarbonyl)amino)-2-(4-hydroxyphenyl)propanoic acid: Contains a hydroxy group instead of a methoxy group, altering its reactivity and applications.

Uniqueness

(S)-2-((tert-Butoxycarbonyl)amino)-2-(4-methoxyphenyl)propanoic acid is unique due to the presence of both the Boc protecting group and the methoxyphenyl moiety. This combination provides a balance of stability and reactivity, making it a valuable intermediate in organic synthesis and pharmaceutical research .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.